molecular formula C16H12ClN3O2S B2559292 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896027-28-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

Cat. No.: B2559292
CAS No.: 896027-28-4
M. Wt: 345.8
InChI Key: NHPOQQNTEWCKAD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide typically involves the following steps :

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Methylsulfanylbenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 4-methylsulfanylbenzoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antitubercular activities, making it a candidate for drug development.

    Medicine: Its anticancer properties are being explored for potential therapeutic applications.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and agrochemicals.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide can be compared with other oxadiazole derivatives, such as :

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity. The unique combination of the chlorophenyl and methylsulfanyl groups in this compound contributes to its distinct pharmacological profile .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-8-4-10(5-9-13)14(21)18-16-20-19-15(22-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPOQQNTEWCKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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